SARS-CoV-2-IN-9: 11.4-Fold Improvement in Mpro Inhibitory Potency (IC50) Compared to Baicalein
SARS-CoV-2-IN-9 demonstrates a direct, 11.4-fold improvement in inhibitory potency against the SARS-CoV-2 main protease (Mpro) compared to the natural product comparator baicalein. In a standardized FRET-based enzymatic assay, SARS-CoV-2-IN-9 exhibits a sub-micromolar IC50 of 0.085 ± 0.006 μM, whereas baicalein's IC50 is 0.966 ± 0.065 μM [1]. This significant enhancement in potency is a direct result of the optimized quinazolin-4-one scaffold [1].
| Evidence Dimension | Mpro Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.085 ± 0.006 μM |
| Comparator Or Baseline | Baicalein: 0.966 ± 0.065 μM |
| Quantified Difference | 11.4-fold more potent |
| Conditions | FRET-based enzymatic assay against SARS-CoV-2 Mpro |
Why This Matters
This quantifies a direct and substantial potency advantage over a known comparator, making SARS-CoV-2-IN-9 the preferred choice for experiments requiring a more sensitive probe of Mpro function or for studies where sub-micromolar potency is critical.
- [1] Zhang, K., Wang, T., Li, M., et al. Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). European Journal of Medicinal Chemistry. 2023; 259: 115627. View Source
